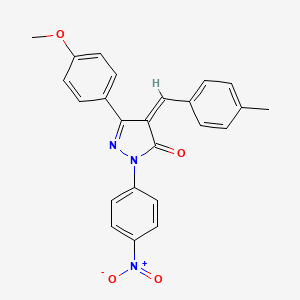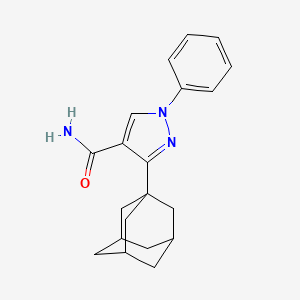![molecular formula C20H19NO4 B5377404 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5377404.png)
2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol, also known as TMQ or oxyquinoline, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In infectious diseases, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to possess a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-proliferative properties. 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in a variety of diseases. 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases. Additionally, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to inhibit cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to possess a variety of biochemical and physiological effects, making it a versatile tool for studying various disease processes. However, one limitation of using 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
Future Directions
There are several future directions for the study of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol. One area of research could focus on the development of more potent and selective 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol analogs, which could have improved therapeutic potential. Additionally, further studies could investigate the potential use of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol in combination with other drugs or therapies to enhance its efficacy. Finally, more research is needed to fully understand the mechanism of action of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol and its potential therapeutic applications in various disease processes.
Synthesis Methods
The synthesis of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the cyclization of the amine with 8-hydroxyquinoline to form 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol.
Scientific Research Applications
2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to possess anti-tumor properties by inhibiting the growth of cancer cells. In neurodegenerative diseases, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to protect against oxidative stress and promote neuronal survival. In infectious diseases, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to possess antimicrobial properties against a variety of pathogens.
properties
IUPAC Name |
2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-17-11-13(12-18(24-2)20(17)25-3)7-9-15-10-8-14-5-4-6-16(22)19(14)21-15/h4-12,22H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISRURWXXKDTGV-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)
![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)
![[4-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B5377335.png)
![2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole](/img/structure/B5377343.png)

![2-(acetylamino)-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5377356.png)
![{3-[2-(3,4-dichlorophenyl)-4-morpholinyl]-3-oxopropyl}amine hydrochloride](/img/structure/B5377369.png)

![2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5377385.png)
![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)
![3-[5-(N-methyl-L-alanyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5377415.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5377419.png)